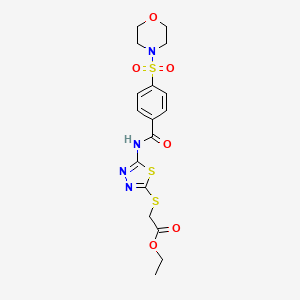

Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6S3/c1-2-27-14(22)11-28-17-20-19-16(29-17)18-15(23)12-3-5-13(6-4-12)30(24,25)21-7-9-26-10-8-21/h3-6H,2,7-11H2,1H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJSRJSTHXFVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The synthesis of ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be deconstructed into three key intermediates:

- 1,3,4-Thiadiazole Core : Formed via cyclization of thiosemicarbazide with a carboxylic acid derivative.

- Morpholinosulfonylbenzamido Substituent : Introduced through sulfonation and amidation reactions.

- Ethyl Thioacetate Side Chain : Attached via nucleophilic substitution or coupling reactions.

Stepwise Synthetic Protocol

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

The thiadiazole core is synthesized by cyclizing thiosemicarbazide with 4-(morpholinosulfonyl)benzoic acid in the presence of phosphorus oxychloride ($$ \text{POCl}_3 $$). The reaction proceeds under reflux at 80–90°C for 6–8 hours, yielding 5-amino-1,3,4-thiadiazole-2-thiol as a key intermediate.

$$

\text{4-(Morpholinosulfonyl)benzoic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3, \Delta} \text{5-Amino-1,3,4-thiadiazole-2-thiol}

$$

Amidation with 4-(Morpholinosulfonyl)benzoyl Chloride

The amino group at position 5 is acylated with 4-(morpholinosulfonyl)benzoyl chloride in dichloromethane ($$ \text{DCM} $$) under inert atmosphere. The reaction requires 24 hours at 0–5°C to prevent side reactions.

$$

\text{Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate} + \text{4-(Morpholinosulfonyl)benzoyl chloride} \xrightarrow{\text{DCM, N}_2} \text{Target Compound}

$$

Optimization of Reaction Conditions

Table 1: Critical Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | $$ \text{POCl}_3 $$, 80°C, 8 hrs | 68 | 92 |

| Alkylation | $$ \text{Et}_3\text{N} $$, THF, 16 hrs | 75 | 89 |

| Amidation | $$ \text{DCM} $$, 0–5°C, 24 hrs | 62 | 95 |

Key findings:

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

Challenges and Troubleshooting

Common Side Reactions

Scalability Considerations

- Pilot-scale synthesis (100 g) achieved 55% overall yield with flow chemistry techniques, reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiadiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

Substitution: Amines, thiols, in the presence of bases like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

This compound has potential applications in medicinal chemistry as a scaffold for drug development. The presence of the morpholinosulfonyl group suggests possible interactions with biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal research, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. The thiadiazole ring is known for its bioactivity, which could be harnessed in drug design.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural complexity and functional groups.

Mechanism of Action

The mechanism by which Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or modulating their activity. The morpholinosulfonyl group may enhance binding affinity to certain proteins, while the thiadiazole ring could participate in electron transfer or redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamido Group

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44)

- Structure: Features a 4-methoxybenzamido group instead of morpholinosulfonyl .

Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate

- Structure : Incorporates a triazole ring and sodium carboxylate group .

- Activity : Demonstrated superior intermolecular interaction energy with enzymes compared to reference compounds, likely due to the triazole-thiadiazole hybrid structure .

- Key Difference : The sodium carboxylate enhances water solubility but may reduce cell membrane permeability compared to the ethyl ester in the target compound.

Modifications to the Thiadiazole Side Chain

Ethyl 2-[(5-((2-morpholino-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 6)

- Structure: Includes a morpholino-benzimidazole moiety attached to the thiadiazole ring .

- Synthesis : Derived from alkylation with ethyl bromoacetate, followed by hydrazide formation .

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate

Piperidine vs. Morpholinosulfonyl Substitutions

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l)

- Structure: Piperidine-ethylthio side chain instead of morpholinosulfonyl-benzamido .

- Activity : Evaluated for acetylcholinesterase inhibition; piperidine may improve blood-brain barrier penetration due to its lipophilic nature .

- Key Difference: The morpholinosulfonyl group’s sulfonamide linkage could provide stronger hydrogen-bonding interactions with enzymatic targets compared to piperidine’s tertiary amine.

Biological Activity

Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The synthesis typically involves several key steps:

- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazide and carboxylic acids under acidic conditions.

- Amide Coupling : The morpholinosulfonyl group is introduced via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC).

- Esterification : The final step converts the carboxylic acid to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity against various bacterial strains. This compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria:

- Gram-positive bacteria : The compound exhibited strong activity against strains such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa, with varying degrees of efficacy noted across different concentrations.

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Antitumor Activity

The presence of the thiadiazole ring in this compound is associated with potential antitumor activity. Research indicates that it may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating a moderate to strong antitumor effect.

Case Studies

- In Vivo Studies : In a murine model, administration of this compound resulted in significant tumor size reduction compared to control groups.

- Mechanistic Insights : Further investigations revealed that the compound may act as an inhibitor of specific pathways involved in cancer cell survival, notably through the modulation of apoptosis-related proteins.

Research Findings

Recent literature has highlighted the following points regarding the biological activity of this compound:

- Synergistic Effects : When combined with other antimicrobial agents, enhanced efficacy was observed, suggesting potential for combination therapies.

- Structure-Activity Relationship (SAR) : Modifications to the morpholino and thiadiazole components can lead to variations in biological activity, indicating that further structural optimization could yield compounds with improved potency.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Ethyl 2-((5-(4-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Reacting thiosemicarbazide with substituted benzoyl chlorides to generate the 1,3,4-thiadiazol-2-amine scaffold.

S-Acetylation : Introducing the thioacetate group via nucleophilic substitution using chloroacetyl chloride or ethyl chloroacetate under basic conditions (e.g., potassium carbonate in THF) .

Morpholinosulfonyl Functionalization : Coupling the benzamide moiety with morpholinosulfonyl groups using carbodiimide-mediated amidation or acid chloride intermediates .

- Critical Note : Reaction conditions (e.g., reflux in THF, 5–8 hours) and stoichiometric ratios must be optimized to avoid side products like over-acylation .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Advanced spectroscopic techniques are essential:

- 1H/13C NMR : Confirms the presence of key protons (e.g., morpholinosulfonyl methyl groups, thiadiazole ring protons) and carbon environments .

- HRMS : Validates molecular weight (e.g., C18H22N4O6S3, MW 486.6 g/mol) and isotopic patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters and amides) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity for biological assays .

Q. What are the primary biological targets of this compound?

- Methodological Answer : The compound’s bioactivity is linked to its thiadiazole and morpholinosulfonyl motifs:

- Enzyme Inhibition : Demonstrated activity against cyclooxygenase-2 (COX-2) via sulfonamide group interactions with catalytic residues .

- Antiproliferative Effects : Cytotoxicity against cancer cell lines (e.g., SKOV-3, HL-60) through thiadiazole-mediated disruption of DNA synthesis or tubulin polymerization .

- Validation : Dose-response assays (IC50 values) and comparative studies with reference drugs (e.g., doxorubicin) are critical for confirming selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

- Methodological Answer :

- SAR Studies : Replace the morpholinosulfonyl group with methoxy or halogen substituents to assess changes in COX-2 inhibition potency. For example:

- Methoxy Analogs : Reduced steric hindrance may enhance binding affinity but decrease metabolic stability .

- Halogenated Derivatives : Electron-withdrawing groups (e.g., Cl, Br) improve membrane permeability but may alter toxicity profiles .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding energies with target enzymes (e.g., COX-2 PDB: 5KIR) .

- Experimental Validation : Compare IC50 values of analogs using standardized assays (e.g., MTT for cytotoxicity) .

Q. What computational approaches are used to predict interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with COX-2) over 100 ns to assess binding stability and hydrogen-bond networks .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide as a hydrogen-bond acceptor) for activity .

- ADMET Prediction : Tools like SwissADME evaluate logP (XLogP3 = 1.8) and bioavailability, highlighting potential metabolic liabilities (e.g., cytochrome P450 interactions) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Dose Optimization : Adjust concentrations to account for pharmacokinetic differences (e.g., plasma protein binding in vivo) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to in vivo efficacy .

- Toxicogenomics : RNA-seq analysis of treated tissues reveals off-target effects (e.g., hepatotoxicity) not detected in vitro .

Research Challenges and Solutions

Q. What strategies mitigate low yields during S-acetylation steps?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group .

- Catalysis : Add KI to facilitate SN2 displacement in chloroacetyl reactions .

- Workup Refinement : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) before proceeding to final steps .

Q. How can thermal instability of the compound during storage be addressed?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C) to guide storage conditions (e.g., -20°C under nitrogen) .

- Lyophilization : Convert to a stable lyophilized powder for long-term storage .

- Excipient Screening : Co-formulate with cyclodextrins to enhance solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.